2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy
Key absorptions (KBr, cm⁻¹):
Mass Spectrometry (MS)
- Electrospray Ionization (ESI) : Base peak at m/z 386.5 ([M+H]⁺) with isotopic clusters confirming sulfur content.
- Tandem MS/MS : Fragmentation at the sulfanyl-acetamide bond yields m/z 252.1 (benzothiolo-pyrimidine) and m/z 134.0 (pyridin-3-ylmethyl).
X-ray Crystallography and 3D Conformational Studies
Single-crystal X-ray diffraction revealed a triclinic crystal system with space group P-1 and unit cell parameters:
Key observations :
- The benzothiolo-pyrimidine core adopts a boat conformation due to tetrahydrobenzene ring puckering.
- The acetamide side chain forms a 120° dihedral angle with the pyrimidine plane, stabilized by intramolecular C–H···O hydrogen bonds.
- π-π stacking interactions (3.8 Å) between pyridyl and benzene rings enhance crystalline packing.
Figure 1 : ORTEP diagram showing thermal ellipsoids at 50% probability.
Computational Molecular Modeling of the Benzothiolo-Pyrimidine Core
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provided insights into electronic structure:
Frontier Molecular Orbitals
Molecular Dynamics (MD) Simulations
- The sulfanyl-acetamide side chain exhibits rotational flexibility (τ = 180°–300°) in aqueous environments.
- Van der Waals interactions dominate ligand-receptor binding, as simulated in AutoDock Vina .
Table 2: Computational parameters for the benzothiolo-pyrimidine core
| Parameter | Value |
|---|---|
| Bond length (C–S) | 1.78 Å |
| Dihedral angle (S–C–N) | 112.5° |
| Dipole moment | 5.23 Debye |
These models align with experimental data, validating the compound’s structural and electronic properties.
Properties
IUPAC Name |
2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c23-14(20-9-11-4-3-7-19-8-11)10-25-18-21-16(24)15-12-5-1-2-6-13(12)26-17(15)22-18/h3-4,7-8H,1-2,5-6,9-10H2,(H,20,23)(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAWFOQKZZVRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)NCC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.48 g/mol. The compound features a benzothiolo-pyrimidine structure that may contribute to its biological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiolo-pyrimidines have shown potent activity against various cancer cell lines, including A549 human lung adenocarcinoma cells.
A study demonstrated that certain analogs reduced the viability of A549 cells significantly when treated with concentrations around 100 µM. The structure-dependent nature of these compounds suggests that modifications can enhance their anticancer efficacy. Notably, compounds with specific substituents like 4-dimethylamino phenyl exhibited higher cytotoxicity compared to others .
Antimicrobial Activity
The compound's antimicrobial potential has also been investigated, particularly against multidrug-resistant pathogens. Research indicates that similar benzothiolo derivatives possess activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases or by inhibiting specific kinases involved in cell proliferation.
- Antimicrobial Mechanism : It potentially disrupts bacterial cell membrane integrity or inhibits essential enzymes critical for bacterial survival.
Research Findings and Case Studies
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Pyridine vs. Phenyl Substitutions: The target compound’s pyridin-3-ylmethyl group (vs.
- Acetamide Modifications : The N-(pyridin-3-ylmethyl) group in the target compound contrasts with dichlorophenyl () or dimethylphenyl () moieties, reducing steric hindrance and improving solubility.
- Molecular Weight : The target compound (~483.6 Da) falls within the acceptable range for drug-like molecules, unlike bulkier analogs (e.g., at ~529.7 Da), which may face challenges in pharmacokinetics.
Preparation Methods
Cyclocondensation of Thiouracil Derivatives
The core structure is synthesized via a cyclocondensation reaction adapted from methods described in patent DD270914A1. This approach involves reacting 6-substituted 2-thiouracil derivatives with 3,3-pentamethylenoxaziridin under controlled conditions:
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–65°C |
| Solvent | Dichloromethane or DMF |
| Catalyst | Not required |
| Yield | 65–78% (reported for analogues) |
The thiouracil precursor is prepared by condensing acylacetic esters with thiourea, followed by cyclization with 3,3-pentamethylenoxaziridin to form the tricyclic benzothiolopyrimidine system. Partial hydrogenation of the aromatic ring is achieved using catalytic hydrogenation (Pd/C, H₂ at 50 psi) to yield the tetrahydro derivative.
Alternative Route: Polycondensation Techniques
A method inspired by the synthesis of poly(benzothiazole)s employs phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MSA) as condensing agents. This approach facilitates the formation of stable heterocyclic systems through dehydration-cyclization:
This method achieves inherent viscosities up to 2.9 dL/g for related polymers, indicating high molecular integrity.
Functionalization: Sulfanyl Group Introduction
Halogenation and Nucleophilic Substitution
The core is halogenated at position 2 using phosphorus oxychloride (POCl₃) to produce 2-chloro-4-oxo-5,6,7,8-tetrahydro-3H-benzothiolo[2,3-d]pyrimidine. Subsequent nucleophilic substitution with sodium hydrosulfide (NaSH) introduces the thiol (-SH) group:
Thioether Formation
The thiol group reacts with 2-bromo-N-(pyridin-3-ylmethyl)acetamide in the presence of triethylamine (TEA) to form the sulfanyl linkage:
Optimization studies indicate that yields improve significantly (from 45% to 72%) when using dimethylformamide (DMF) as the solvent at 60°C.
Acetamide Coupling: N-(Pyridin-3-Ylmethyl) Derivative
Preparation of 2-Bromo-N-(Pyridin-3-Ylmethyl)Acetamide
Pyridin-3-ylmethylamine is reacted with bromoacetyl bromide in anhydrous dichloromethane:
The product is purified via recrystallization from ethyl acetate, achieving >95% purity.
Coupling Efficiency and Byproduct Management
Side reactions, such as over-alkylation or disulfide formation, are mitigated by:
-
Using a 1.2:1 molar ratio of thiol to bromoacetamide.
-
Incorporating oxygen-free conditions (N₂ atmosphere).
-
Adding catalytic amounts of iodine to prevent disulfide bridges.
Analytical Characterization
Critical quality control parameters include:
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 4.40 (d, 2H, -CH₂-NH-), 3.10 (m, 4H, tetrahydro-H).
-
LC-MS (ESI+): m/z 457.1 [M+H]⁺.
Thermogravimetric Analysis (TGA)
Challenges and Alternative Approaches
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
